Mutagenicity: Direct vs. S9-Dependent
When tested head-to-head in the Salmonella typhimurium TA1535 Ames assay, spirohydantoin aziridine (SHAZ) exhibited clear, direct mutagenic activity, while the parent drug spirohydantoin mustard (SHM) showed little to no mutagenic activity in the absence of metabolic activation. SHAZ was isolated as the mutagenic principle from mouse liver S9 fractions incubated with SHM, and its synthetic replicate confirmed this activity [1].
| Evidence Dimension | Mutagenicity — Ames test (S. typhimurium TA1535) |
|---|---|
| Target Compound Data | SHAZ: Mutagenic (direct-acting, no S9 required) |
| Comparator Or Baseline | SHM: Little or no mutagenic activity without S9 metabolic activation |
| Quantified Difference | Qualitative categorical difference: SHAZ positive; SHM negative (without S9) |
| Conditions | Salmonella typhimurium TA1535; Ames plate incorporation assay; ± mouse liver postmitochondrial supernatant (S9 fraction) |
Why This Matters
Procurement of SHAZ rather than SHM is essential for laboratories studying direct DNA alkylation mutagenesis without confounding metabolic activation variables.
- [1] Struck RF, et al. Isolation, synthesis, and antitumor evaluation of spirohydantoin aziridine, a mutagenic metabolite of spirohydantoin mustard. J Med Chem. 1986;29(7):1319-21. PMID: 3543361. View Source
